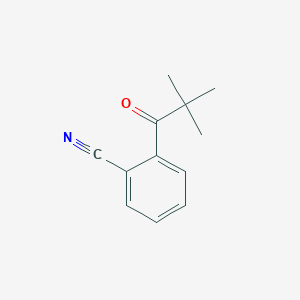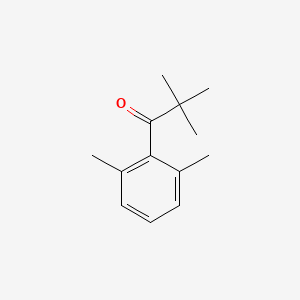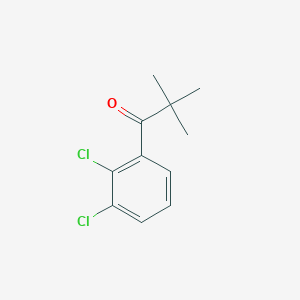
4-Chloro-3-fluorophenyl cyclohexyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated cyclohexane and aromatic derivatives is described in the first paper, where a diketone is synthesized via a Mukaiyama Michael type reaction and then converted into different products depending on the reaction conditions . Another paper discusses the synthesis of a novel bischloride monomer containing cyclohexene moieties, which is then used to prepare a novel
Aplicaciones Científicas De Investigación
Synthesis of Piperidin-4-ols and Piperidin-4-ones :
- Reese and Thompson (1988) describe the synthesis of 1-arylpiperidin-4-ols using compounds including 4-chlorophenyl derivatives, which can be converted into corresponding 1-arylpiperidin-4-ones. This method provides a pathway for synthesizing various piperidin-4-ols and piperidin-4-ones, valuable in medicinal chemistry and organic synthesis (Reese & Thompson, 1988).
Heck Reaction with Fluorinated Ketones :
- Patrick et al. (2008) conducted a study involving the Heck reaction with 3-fluoro-3-buten-2-one, a closely related compound to 4-Chloro-3-fluorophenyl cyclohexyl ketone. Their research demonstrated that these types of fluorinated ketones could undergo Heck reactions, offering potential pathways for synthesizing complex organic compounds (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Novel Ketamine Derivatives :
- Moghimi et al. (2014) reported on the development of fluoroderivatives of ketamine, highlighting the role of fluorinated ketones in synthesizing new therapeutic agents. This work underlines the importance of such compounds in pharmaceutical research (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Catalytic Hydrodehalogenation Studies :
- Perosa, Selva, and Tundo (1999) investigated the hydrodehalogenation of halogenated aryl ketones under multiphase conditions. This research contributes to understanding the chemical properties and reactivity of halogenated ketones, including those similar to 4-Chloro-3-fluorophenyl cyclohexyl ketone (Perosa, Selva, & Tundo, 1999).
Precursors for Heterocyclic Systems :
- Heinisch, Haider, and Moshuber (1994) demonstrated the use of fluorophenyl pyridazinyl ketones as precursors for various benzo-annelated heterocycles. This indicates the potential of compounds like 4-Chloro-3-fluorophenyl cyclohexyl ketone in synthesizing complex heterocyclic systems (Heinisch, Haider, & Moshuber, 1994).
Polymer Synthesis :
- Attwood et al. (1981) discussed the synthesis of crystalline polyaryletherketones, emphasizing the importance of halogenated ketones in developing high-molecular-weight polymers with potential applications in material science (Attwood et al., 1981).
Safety And Hazards
The safety and hazards associated with 4-Chloro-3-fluorophenyl cyclohexyl ketone are not well-documented. It is important to handle this compound with care and use appropriate safety measures, as it is intended for research use only1.
Direcciones Futuras
The future directions of research on 4-Chloro-3-fluorophenyl cyclohexyl ketone are not clearly defined due to the lack of research on this specific compound. However, given the interest in synthetic cathinones and their potential applications, it is likely that further research will be conducted3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPTZUKTNSLLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642599 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenyl cyclohexyl ketone | |
CAS RN |
898769-24-9 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














